![molecular formula C9H15ClO3S B2535993 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride CAS No. 2503204-81-5](/img/structure/B2535993.png)
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis Applications
One notable application of related compounds involves the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, which were synthesized in good yields through a Mn(III)-based reaction. This process highlights the utility of spirocyclic compounds in the efficient synthesis of complex molecules, where the procedure is simplified, and the product is easily separated. The structural determination and mechanism formation of these compounds were also explored, showcasing their relevance in synthetic organic chemistry and the potential for creating diverse molecular architectures (Huynh et al., 2017).
Spiroaminals in Medicinal Chemistry
Spiroaminals, including structures closely related to 7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride, are core components of natural or synthetic products with significant biological activities. The synthesis strategies of spiroaminals like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane are crucial for developing pharmaceuticals with novel mechanisms of action. These compounds represent challenging targets due to their unique skeletal structures and potential applications in drug discovery (Sinibaldi & Canet, 2008).
Structural Sub-Units in Bioactive Compounds
Another application involves the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening. These derivatives are important structural sub-units present in several classes of bioactive compounds. Their synthesis and characterization, based on spectral data including 1D and 2D NMR, highlight the importance of spirocyclic compounds in the design and development of new pharmaceuticals (Santos et al., 2000).
Novel Synthetic Routes and Derivatives
Research also extends to the development of novel synthetic routes to spirocyclic oxetane-fused benzimidazole, demonstrating the versatility of spirocyclic compounds in organic synthesis. The successful synthesis of expanded spirocyclic oxetane, which gave rise to a new tetracyclic system, underscores the role of these compounds in creating novel chemical entities with potential applications in drug design and material science (Gurry et al., 2015).
Antitumor and Antibacterial Applications
Moreover, the design, synthesis, and biological evaluation of novel hydantoin derivatives, including azaspiro bicyclic structures, have shown significant anti-proliferative activity against various cancer and bacterial cells. These studies demonstrate the therapeutic potential of spirocyclic compounds in the development of new treatments for cancer and infectious diseases (Basappa et al., 2009).
Eigenschaften
IUPAC Name |
7-oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)7-8-5-9(6-8)1-3-13-4-2-9/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHOOFWMEFVVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxaspiro[3.5]nonan-2-ylmethanesulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2535910.png)
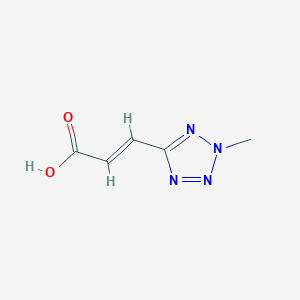
![1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-3-(2-methoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2535916.png)
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)
![N-(2-acetylphenyl)-4-[(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzamide](/img/structure/B2535919.png)
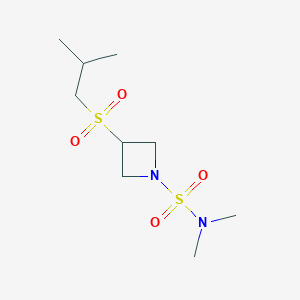
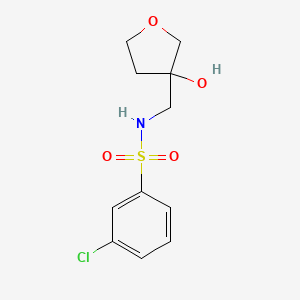

![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenylacetamide](/img/structure/B2535928.png)
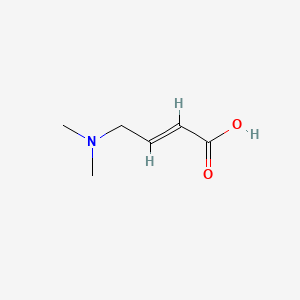
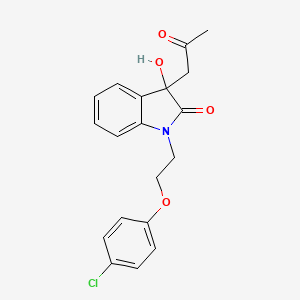
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)